![molecular formula C11H11FN2O2 B2985629 Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1433203-72-5](/img/structure/B2985629.png)

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Vue d'ensemble

Description

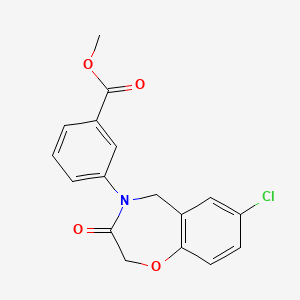

“Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” is a chemical compound with the molecular formula C11H11FN2O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines . This class of compounds has attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which includes “this compound”. The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazo[1,2-a]pyridine ring attached to an ethyl acetate group . The presence of the fluorine atom on the imidazo[1,2-a]pyridine ring may contribute to its bioactivity.

Chemical Reactions Analysis

The synthesis of “this compound” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is carried out under microwave irradiation in a solvent- and catalyst-free environment .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 222.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved papers.

Applications De Recherche Scientifique

Greener Synthesis Approaches

A study by Sweeney et al. (2017) highlighted an environmentally-friendly and cost-effective method using hydrogen peroxide in ethyl acetate to prepare high yields of pyrrolo[1,2-a]benzimidazoles, including alicyclic ring-fused benzimidazoles and anti-tumor benzimidazolequinone derivatives, without the need for organic-aqueous extraction and chromatography. This method exemplifies the scientific research applications of ethyl acetate derivatives in synthesizing complex heterocyclic compounds with potential pharmaceutical applications, emphasizing sustainability and efficiency in chemical synthesis processes (Sweeney et al., 2017).

Heterocyclic Synthesis

The research by Zhang and Huang (1997) on the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from ethyl 2,2-dihydropoly(per)fluoroalkanoate and various benzimidazole bromides in DMF presents another facet of ethyl acetate derivatives in heterocyclic chemistry. This study demonstrates the versatility of ethyl acetate derivatives in forming complex heterocyclic frameworks, which are crucial in medicinal chemistry for developing new therapeutic agents (Zhang & Huang, 1997).

Biological Activity and Solar Cell Applications

Biological Activity

Research by Jismy et al. (2019) on the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through Michael addition/intramolecular cyclization reaction highlights the application of ethyl acetate derivatives in developing compounds with potential biological activities. Such studies are pivotal for the pharmaceutical industry, where the search for new biologically active molecules is continuous (Jismy et al., 2019).

Dye-Sensitized Solar Cells (DSSCs)

The work by Lee et al. (2010) investigates the performance enhancement of DSSCs through the addition of additives to a mixed solvent system, including ethyl acetate. This research underscores the importance of ethyl acetate derivatives in the development of renewable energy technologies, demonstrating their utility beyond traditional pharmaceutical and chemical synthesis applications (Lee et al., 2010).

Propriétés

IUPAC Name |

ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZUPSPYZLASFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN2C=CC(=CC2=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)